molecular formula C19H20ClN3O B5574770 1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B5574770
M. Wt: 341.8 g/mol
InChI Key: QOFIFHWPDFSVTK-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a 2-chlorophenylmethyl group at the 1-position and a morpholin-4-ylmethyl group at the 2-position. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their pharmacological and material science applications.

Properties

IUPAC Name

4-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-16-6-2-1-5-15(16)13-23-18-8-4-3-7-17(18)21-19(23)14-22-9-11-24-12-10-22/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFIFHWPDFSVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzodiazole Core : Cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
  • Introduction of the Chlorophenyl Group : Achieved via Friedel-Crafts alkylation using 2-chlorobenzyl chloride.
  • Attachment of the Morpholinylmethyl Group : Accomplished through nucleophilic substitution using morpholine.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmacologically active agent, particularly in treating central nervous system disorders such as anxiety and depression. Its structural similarity to other benzodiazoles suggests it may interact with GABA receptors, modulating neuronal activity.

Biological Research

As a tool compound, it aids in studying biological pathways involving benzodiazole derivatives. Researchers utilize it to explore its effects on cell signaling pathways and gene expression.

Chemical Biology

The compound serves as a probe for investigating small molecule interactions with biological macromolecules, providing insights into drug design and development.

Industrial Applications

It is being explored for its potential use in synthesizing advanced materials and as a precursor for other bioactive compounds.

Case Study 1: CNS Disorders

In a study examining the effects of various benzodiazole derivatives on anxiety-like behavior in animal models, 1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole demonstrated significant anxiolytic effects comparable to established treatments.

Case Study 2: Biological Pathways

Research utilizing this compound as a probe revealed its role in modulating the MAPK signaling pathway, suggesting potential applications in cancer therapy by influencing cell proliferation and survival.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function.

Comparison with Similar Compounds

Structural Analogues with Morpholine Substitutions

Several benzimidazole derivatives share structural similarities with the target compound. For instance:

  • 1-[2-(4-Chlorobenzyloxy)-2-[4-(morpholin-4-yl)phenyl]ethyl]-1H-benzimidazole (): This compound features a morpholine-substituted phenyl group and a chlorobenzyloxy-ethyl chain. Its crystal structure (triclinic, P1 space group) reveals intermolecular hydrogen bonding with propan-2-ol, highlighting the role of morpholine in stabilizing supramolecular assemblies .
  • 2-[2-(3-Chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(2S)-2-(morpholin-4-yl)propyl]-1H-benzimidazole (): The morpholine group is part of a chiral propyl chain, demonstrating how alkyl linkers can modulate spatial orientation and bioactivity .

Key Differences :

  • Substitution at the 1-position (2-chlorophenylmethyl vs. ethyl or propyl groups in analogues) may influence lipophilicity and metabolic stability.
Benzimidazoles with Alternative Substituents
  • 1-[(4-Chlorophenyl)methyl]-2-(1-pyrrolidinylmethyl)-1H-benzimidazole (): Replacing morpholine with pyrrolidine reduces oxygen content and introduces a five-membered ring, likely altering hydrogen-bonding capacity and pharmacokinetics .
  • 1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol (): Substitution with a thiol group at the 2-position (vs.

Table 1: Comparative Physical Properties

Compound Substituents (1-/2-position) Melting Point (°C) Yield (%) Reference
2-(4-Chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (2c) 1: morpholin-4-yl ethyl; 2: 4-Cl-Ph 133.3–134.0 69
1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol 1: 2-Cl-Ph; 2: thiol Not reported Not reported
1-{2-(4-Chlorobenzyloxy)-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole Complex ethyl-morpholine-phenyl chain Not reported Not reported
Pharmacological and Toxicological Insights

While direct data for the target compound are absent, analogues from underwent pharmacological screening. For example, compound 2c (4-chlorophenyl variant) showed moderate analgesic activity in rodent models, suggesting benzimidazole-morpholine hybrids may target central nervous system receptors . However, morpholine-containing derivatives often exhibit lower cytotoxicity compared to pyrrolidine or piperidine analogues due to reduced basicity .

Biological Activity

1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole, often referred to as a benzodiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a chlorophenyl group and a morpholinylmethyl group, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₈ClN₂O
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that benzodiazole derivatives exhibit a range of biological activities including:

  • Anticancer Activity :
    • Studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance, it has shown activity against human colon adenocarcinoma and breast cancer cell lines with an IC₅₀ value indicating effective growth inhibition.
    • A notable study reported that derivatives of benzodiazole exhibited IC₅₀ values ranging from 16.38 μM to over 100 μM against different cancer cell lines, suggesting a strong correlation between structural modifications and enhanced anticancer activity .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antibacterial and antifungal properties. It displayed moderate activity against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentration (MIC) values indicating potential as an antimicrobial agent .
    • In comparative studies, derivatives showed varying degrees of effectiveness against several pathogens, emphasizing the importance of substituent groups on the benzodiazole ring in modulating biological activity .
  • Mechanism of Action :
    • The proposed mechanism for the anticancer activity includes induction of apoptosis through mitochondrial pathways and disruption of DNA replication processes . The presence of lipophilic groups enhances membrane permeability, facilitating drug action within target cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

StudyFocusFindings
Anticancer ActivityDemonstrated IC₅₀ values ranging from 16.38 μM to >100 μM across various cancer cell lines.
Antimicrobial ActivityMIC values indicated moderate effectiveness against bacterial strains; specifically effective against Staphylococcus aureus.
Structure-Activity RelationshipIdentified that structural modifications significantly affect biological potency; compounds with specific substitutions showed enhanced activity.

Q & A

Q. What are the structural features of 1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole, and how are they characterized experimentally?

The compound features a benzodiazole core substituted with a 2-chlorophenylmethyl group at position 1 and a morpholin-4-ylmethyl group at position 2. Key characterization methods include:

  • Single-crystal X-ray diffraction to determine bond lengths, angles, and crystal packing (e.g., triclinic system with a=10.6542A˚,b=11.5152A˚a = 10.6542 \, \text{Å}, \, b = 11.5152 \, \text{Å}) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy for confirming substituent positions and electronic environments .
  • Infrared (IR) spectroscopy to identify functional groups like C-Cl and morpholine N-O bonds .

Q. What are the key steps and conditions for synthesizing this compound?

Synthesis typically involves:

  • Multi-step organic reactions starting with benzodiazole core formation, followed by sequential alkylation.
  • Controlled temperature (e.g., 60–80°C) and anhydrous solvents (e.g., THF or DMF) to optimize yield and minimize side reactions .
  • Catalysts such as potassium carbonate or palladium complexes for coupling reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers assess the biological activity of this compound?

Methodologies include:

  • In vitro binding assays (e.g., fluorescence polarization) to quantify interactions with target proteins .
  • Molecular docking simulations to predict binding affinities and identify key residues (e.g., using AutoDock Vina) .
  • Cell-based assays (e.g., MTT for cytotoxicity) to evaluate pharmacological potential .

Q. What spectroscopic techniques are critical for validating structural integrity?

  • 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substituent integration and coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS) for exact mass verification .
  • X-ray Photoelectron Spectroscopy (XPS) to analyze chlorine and nitrogen environments .

Advanced Research Questions

Q. How can contradictions in pharmacological data across studies be resolved?

  • Comparative dose-response assays to standardize activity measurements .
  • Target validation using CRISPR/Cas9 knockout models to confirm specificity .
  • Meta-analysis of published data to identify confounding variables (e.g., solvent effects or assay conditions) .

Q. What reaction mechanisms govern the derivatization of this compound?

  • Electrophilic aromatic substitution at the benzodiazole core, facilitated by electron-donating substituents .
  • Nucleophilic attack on the morpholine ring under acidic conditions, leading to ring-opening or functionalization .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups at specific positions .

Q. How can computational methods elucidate interactions with biological targets?

  • Molecular Dynamics (MD) simulations to study binding stability over time (e.g., using GROMACS) .
  • Free Energy Perturbation (FEP) calculations to predict binding affinity changes upon structural modifications .
  • Pharmacophore modeling to identify critical interaction motifs (e.g., hydrogen bonds with kinase targets) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • PEGylation or pro-drug design to enhance aqueous solubility .
  • Co-crystallization with cyclodextrins or surfactants to stabilize the compound in physiological media .
  • LogP optimization via substituent modification (e.g., replacing chlorophenyl with polar groups) .

Q. How can discrepancies between X-ray and NMR structural data be addressed?

  • Temperature-dependent NMR to assess conformational flexibility in solution .
  • Density Functional Theory (DFT) calculations to compare experimental and theoretical bond angles/energies .
  • Multi-technique validation (e.g., combining X-ray, NMR, and IR) to resolve ambiguities .

Notes

  • Methodological Focus : Answers emphasize experimental design, validation, and troubleshooting.
  • Advanced Techniques : Highlighted computational and multi-disciplinary approaches for rigorous analysis.

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